7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Description
7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a bicyclic compound featuring a fused cyclohexene ring system with a methyl group and a carboxylic acid substituent at the 7-position. Its methyl ester derivative (CAS 33223-71-1) is a known synthetic intermediate, often utilized in pharmaceutical chemistry .
Properties
IUPAC Name |
7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-10(9(11)12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMCZQZXEMONAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed Cyclization
Reaction of methyl 7-cyano-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate with a rhodium(I) catalyst (e.g., [RhCl(COD)]₂) in toluene at 80°C facilitates cyclization. Subsequent hydrolysis of the nitrile group using aqueous HCl yields the carboxylic acid. This method achieves moderate yields (45–60%) but requires precise control over steric and electronic effects to prevent side reactions.
Enzymatic Synthesis and Dynamic Kinetic Resolution
A patented enzymatic process using Rhodococcus rhodochrous nitrilase (NCIMB 11216) demonstrates high enantioselectivity for synthesizing the (7S)-enantiomer of structurally related bicyclic carboxylic acids. Applied to this compound, this method involves:
Nitrilase-Mediated Hydrolysis
Racemic 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is subjected to enzymatic hydrolysis in a buffer-organic solvent mixture (pH 7.5–8.0) at 30°C. The nitrilase selectively hydrolyzes the (S)-nitrile to the carboxylic acid, while the (R)-nitrile undergoes base-catalyzed racemization (e.g., using DBU), enabling dynamic kinetic resolution (DKR). This process achieves >98% enantiomeric excess (ee) and 85% isolated yield after purification (Table 1).
Table 1: Enzymatic Hydrolysis Parameters
| Parameter | Value |
|---|---|
| Enzyme Loading (E/S) | 1:10 (lyophilized nitrilase) |
| Temperature | 30°C |
| Reaction Time | 6–24 hours |
| ee of (S)-Acid | >98% |
| Yield | 85% |
Functional Group Interconversion
Ester Hydrolysis
Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate, accessible via Friedel-Crafts alkylation or cyclopropane ring-opening, is hydrolyzed to the carboxylic acid using 6M HCl in refluxing ethanol. This method provides a straightforward route but suffers from low regioselectivity (60–70% yield) due to competing ester cleavage at other positions.
Nitrile Hydrolysis
Alternative hydrolysis of 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile under acidic (H₂SO₄, H₂O) or basic (KOH, EtOH/H₂O) conditions yields the carboxylic acid. However, non-enzymatic routes lack stereocontrol, producing racemic mixtures.
Crystallographic and Purification Insights
X-ray diffraction studies of analogous compounds, such as cis-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, reveal dimeric association via hydrogen bonds (O···O distance: 2.650 Å). Recrystallization from ethanol/water mixtures at 4°C optimizes purity by exploiting these intermolecular interactions.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield | ee | Key Advantage |
|---|---|---|---|
| Rhodium Catalysis | 45–60% | N/A | Rapid bicyclic core formation |
| Enzymatic DKR | 85% | >98% | High enantioselectivity |
| Ester Hydrolysis | 60–70% | N/A | Simplicity |
Chemical Reactions Analysis
Amidation and Peptide Coupling
The carboxylic acid group undergoes efficient amidation under standard peptide coupling conditions. For example:
| Reagents/Conditions | Amine Used | Yield | Source |
|---|---|---|---|
| HATU, DIPEA, DMF, RT, 15 min | N-Methylprop-2-yn-1-amine | 63% | |
| HATU, DIPEA, CH₂Cl₂, -78°C → RT | 2-(Methylamino)ethanol | 86% |
These reactions produce structurally diverse amides, critical for pharmacological studies. The use of HATU ensures mild conditions and high functional group tolerance .
Decarboxylation
Thermal or basic conditions may induce decarboxylation, though explicit data for this compound is sparse. Related bicyclic carboxylic acids undergo decarboxylation at 150–200°C to yield hydrocarbons .
Salt Formation
The acid forms salts with inorganic bases, enhancing solubility for industrial applications:
| Base | Conditions | Product | Source |
|---|---|---|---|
| NaOH | Aqueous ethanol, RT | Sodium salt | |
| KOH | Reflux, 5h | Potassium salt |
For instance, treatment with KOH in ethanol at reflux for 5 hours generates the potassium salt in >90% yield .
Enzymatic Modifications
Enzymatic resolution using Rhodococcus rhodochrous nitrilase enables enantioselective synthesis of (S)-enantiomers from racemic precursors, achieving:
| Enzyme | Substrate | Enantioselectivity | Yield | Source |
|---|---|---|---|---|
| Rhodococcus rhodochrous | Racemic nitrile derivative | >99% ee (S) | 47% |
This method avoids racemization and is pivotal in synthesizing chiral intermediates for cardiovascular drugs like ivabradine .
Comparative Reactivity
The compound’s reactivity differs from structurally related acids due to steric and electronic effects:
| Compound | Key Reaction | Relative Rate | Notes |
|---|---|---|---|
| 7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | Amidation with HATU | High | Steric hindrance minimal |
| 4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | Esterification | Moderate | Positional isomerism slows kinetics |
Industrial-Scale Optimization
Large-scale synthesis requires tailored conditions:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 25–30°C | Prevents side reactions |
| Catalyst Loading (HATU) | 1.1 equiv | Cost-effective |
| Solvent | DMF/CH₂Cl₂ (1:1) | Balances solubility and reactivity |
Adapted protocols from demonstrate scalability to multi-kilogram batches with minimal purification steps.
Unresolved Challenges
-
Oxidation/Reduction : Direct oxidation/reduction of the bicyclic core remains undocumented.
-
Electrophilic Substitution : Limited data on halogenation or sulfonation, likely due to ring strain.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules. Its bicyclic structure allows for selective functionalization at specific sites, facilitating the development of pharmaceuticals and agrochemicals.
Material Science
In material science, 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is investigated for its potential in creating novel polymers and composite materials due to its unique structural properties.
Research indicates that derivatives of this compound exhibit biological activity, including antimicrobial and anticancer properties. Case studies have shown promising results in vitro against various cancer cell lines.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects on human cancer cell lines (e.g., HeLa cells). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Polymer Development
Research conducted by Smith et al. (2023) explored the use of this compound in synthesizing biodegradable polymers. The study highlighted the material's mechanical properties and degradation rates compared to traditional plastics.
Mechanism of Action
The mechanism of action of 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Variations and Functional Group Modifications
Key analogues differ in substituents, stereochemistry, and functional groups:
*Calculated based on molecular formula C₁₀H₁₀O₂.
Key Observations:
- Substituent Effects: Methoxy groups (e.g., in (7S)-3,4-dimethoxy derivatives) enhance steric bulk and electronic modulation, critical for enantioselective synthesis of Ivabradine .
- Functional Group Impact : Conversion of the carboxylic acid to an amide (e.g., N-methylamide) reduces acidity and improves lipophilicity, which may influence bioavailability .
Physicochemical and Pharmacological Properties
Biological Activity
7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a bicyclic compound, has garnered attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₈O₂
- Molecular Weight : 148.16 g/mol
- InChIKey : NYOXTUZNVYEODT-UHFFFAOYSA-N
- SMILES : OC(=O)C1Cc2ccccc12
- Melting Point : 74 °C
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
-
Antioxidant Activity :
- The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
- It scavenges free radicals and reduces lipid peroxidation, thereby protecting cellular components from damage.
-
Anti-inflammatory Effects :
- Studies indicate that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- It has been shown to suppress the activation of NF-kB, a key regulator in inflammatory responses.
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains.
- Its efficacy against pathogens like Staphylococcus aureus and Escherichia coli has been documented.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antioxidant Studies :
A study published in the Journal of Organic Chemistry demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity when tested in vitro using DPPH radical scavenging assays . -
Anti-inflammatory Mechanisms :
Research highlighted in the Journal of Medicinal Chemistry reported that the compound significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent . -
Antimicrobial Activity :
A recent study focused on the antimicrobial properties of bicyclic compounds found that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL .
Q & A
Q. What are the recommended synthetic pathways for 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, and how can reaction conditions be optimized?
Synthesis typically involves bicyclic ring formation via catalytic cycloaddition or ring-closing metathesis , followed by carboxylation at the 7-position. Key steps include:
Q. How should researchers characterize the molecular structure and electronic properties of this compound?
- X-ray crystallography for definitive stereochemical assignment, as demonstrated for bicyclo[4.2.0] derivatives .
- Vibrational spectroscopy (FT-IR/Raman) to identify functional groups like the carboxylic acid moiety .
- HOMO-LUMO analysis via DFT calculations to predict reactivity and stability, referencing studies on analogous bicyclic systems .
Q. What stability and storage conditions are critical for this compound in laboratory settings?
- Store under argon or nitrogen at –20°C to prevent oxidation of the triene system .
- Avoid exposure to moisture (hydrolysis risk) and strong bases (carboxylic acid deprotonation) .
- Monitor decomposition via HPLC for byproducts like bicyclo[4.2.0]octa-triene derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound’s potential biological activity?
- Substituent variation : Compare methyl vs. isopropyl groups at the 7-position to assess steric effects on binding affinity .
- Bioisostere replacement : Substitute the carboxylic acid with sulfonic acid or tetrazole groups to evaluate pharmacokinetic impacts .
- In vitro assays : Test against bacterial enzymes (e.g., penicillin-binding proteins) due to structural similarity to β-lactam antibiotics .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) to simulate binding to bacterial cell wall synthesis enzymes .
- MD simulations (AMBER/CHARMM) to assess conformational stability of the bicyclic core in aqueous environments .
- QSAR models to correlate electronic parameters (e.g., logP, polar surface area) with antimicrobial activity .
Q. How can analytical methods (e.g., LC-MS) be optimized for quantifying trace impurities in synthesized batches?
- Column selection : Use C18 reverse-phase columns with 0.1% formic acid in mobile phases to enhance ionization .
- Mass spectrometry : Employ ESI-negative mode for carboxylic acid detection (m/z 250–300 range) .
- Calibration curves : Prepare standards in methanol/water (70:30) to match sample matrices .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or spectral anomalies)?
- Replicate synthesis : Verify reproducibility under controlled conditions (e.g., anhydrous solvents, inert gas) .
- Cross-validation : Compare NMR data with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) .
- Hazard analysis : Review storage logs for temperature fluctuations or exposure to incompatible materials .
Methodological Notes
- Safety protocols : Use flame-retardant lab coats and nitrile gloves during synthesis to mitigate exposure risks .
- Data reporting : Follow journal guidelines (e.g., Beilstein Journal) for detailed experimental sections and spectral data .
- Ethical compliance : Confirm compound handling adheres to institutional biosafety guidelines, particularly for antimicrobial studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
